molecular formula C19H23FN4O3 B12768309 7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-5-dimethylamino-4-oxoquinoline-3-carboxylic acid CAS No. 178173-88-1

7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-5-dimethylamino-4-oxoquinoline-3-carboxylic acid

Cat. No.: B12768309
CAS No.: 178173-88-1
M. Wt: 374.4 g/mol
InChI Key: QUWRHBANJQYSKT-JTQLQIEISA-N
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Description

7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-5-dimethylamino-4-oxoquinoline-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities. The presence of multiple functional groups, including an amino group, a cyclopropyl group, and a carboxylic acid group, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-5-dimethylamino-4-oxoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the quinoline core through a series of cyclization reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-5-dimethylamino-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure selective reactivity .

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-5-dimethylamino-4-oxoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

Uniqueness

What sets 7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-5-dimethylamino-4-oxoquinoline-3-carboxylic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the (S)-3-amino-1-pyrrolidinyl group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

178173-88-1

Molecular Formula

C19H23FN4O3

Molecular Weight

374.4 g/mol

IUPAC Name

7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-5-(methylamino)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H23FN4O3/c1-9-16-13(18(25)12(19(26)27)8-24(16)11-3-4-11)15(22-2)14(20)17(9)23-6-5-10(21)7-23/h8,10-11,22H,3-7,21H2,1-2H3,(H,26,27)/t10-/m0/s1

InChI Key

QUWRHBANJQYSKT-JTQLQIEISA-N

Isomeric SMILES

CC1=C2C(=C(C(=C1N3CC[C@@H](C3)N)F)NC)C(=O)C(=CN2C4CC4)C(=O)O

Canonical SMILES

CC1=C2C(=C(C(=C1N3CCC(C3)N)F)NC)C(=O)C(=CN2C4CC4)C(=O)O

Origin of Product

United States

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